An In-depth Technical Guide to 5-desethyl 5-carboxy Pioglitazone: A Key Active Metabolite
An In-depth Technical Guide to 5-desethyl 5-carboxy Pioglitazone: A Key Active Metabolite
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-desethyl 5-carboxy pioglitazone, a significant active metabolite of the anti-diabetic drug pioglitazone. This document delves into its chemical structure, physicochemical properties, pharmacological activity, and analytical quantification, offering valuable insights for researchers in drug metabolism, pharmacology, and medicinal chemistry.
Introduction
Pioglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[1][2] Upon administration, pioglitazone undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP2C8 and CYP3A4, leading to the formation of several metabolites.[3] Among these, 5-desethyl 5-carboxy pioglitazone, also known by its systematic name 6-(2-(4-((2,4-dioxothiazolidin-5-yl)methyl)phenoxy)ethyl)nicotinic acid, has been identified as a pharmacologically active metabolite.[1][4] Understanding the chemical and pharmacological properties of this metabolite is crucial for a complete comprehension of pioglitazone's overall therapeutic effect and pharmacokinetic profile.
Chemical Structure and Physicochemical Properties
The chemical structure of 5-desethyl 5-carboxy pioglitazone is characterized by the modification of the ethyl group on the pyridine ring of the parent pioglitazone molecule to a carboxylic acid. This transformation significantly alters the molecule's physicochemical properties.
Chemical Structure
Caption: Chemical structure of 5-desethyl 5-carboxy pioglitazone.
Physicochemical Data Summary
The key physicochemical properties of 5-desethyl 5-carboxy pioglitazone are summarized in the table below. These properties are essential for predicting its absorption, distribution, metabolism, and excretion (ADME) characteristics.
| Property | Value | Source |
| IUPAC Name | 6-(2-(4-((2,4-dioxothiazolidin-5-yl)methyl)phenoxy)ethyl)nicotinic acid | |
| CAS Number | 186751-40-6 | [5] |
| Molecular Formula | C₁₈H₁₆N₂O₅S | [5][6] |
| Molecular Weight | 372.4 g/mol | [5][6] |
| Appearance | Off-White to Light Yellow Solid | [5] |
| Melting Point | 109-114°C | [5] |
| XLogP3 | 2.5 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 7 | [5] |
| Rotatable Bond Count | 7 | [5] |
| Topological Polar Surface Area | 131 Ų | [5] |
Synthesis
The synthesis of 5-desethyl 5-carboxy pioglitazone has been described as part of a broader effort to synthesize and characterize the metabolites of pioglitazone for biological evaluation. A key synthetic route involves the hydrolysis of a nitrile precursor.
Synthetic Workflow Diagram
Caption: Simplified synthetic workflow for 5-desethyl 5-carboxy pioglitazone.
Experimental Protocol: Nitrile Hydrolysis (Final Step)
This protocol is adapted from the general principles of nitrile hydrolysis to a carboxylic acid, as would be applied in the final step of the synthesis of 5-desethyl 5-carboxy pioglitazone from its nitrile precursor.
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Dissolution: Dissolve the nitrile precursor, 6-(2-(4-((2,4-dioxothiazolidin-5-yl)methyl)phenoxy)ethyl)nicotinonitrile, in a suitable solvent mixture, such as ethanol and water.
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Acidification: Add a strong acid, such as concentrated hydrochloric acid or sulfuric acid, to the solution.
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Reflux: Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7. The desired product, 5-desethyl 5-carboxy pioglitazone, should precipitate out of the solution.
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Isolation and Purification: Collect the solid precipitate by filtration and wash it with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final pure compound.
Spectroscopic and Chromatographic Data
Mass Spectrometry
The mass spectrum of 5-desethyl 5-carboxy pioglitazone would be expected to show a molecular ion peak corresponding to its molecular weight.
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Expected [M+H]⁺: m/z 373.0856
Fragmentation patterns in MS/MS would likely involve cleavage at the ether linkage and within the thiazolidinedione ring, providing structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts are crucial for structural elucidation.
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¹H NMR: Key signals would include those for the aromatic protons on the phenyl and pyridine rings, the methylene protons of the ethoxy bridge and the benzyl group, and the methine proton on the thiazolidinedione ring. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.
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¹³C NMR: Characteristic signals would be observed for the carbonyl carbons of the thiazolidinedione ring and the carboxylic acid, as well as for the aromatic and aliphatic carbons throughout the molecule.
Pharmacological Activity and Mechanism of Action
As an active metabolite of pioglitazone, 5-desethyl 5-carboxy pioglitazone is expected to exert its pharmacological effects through the activation of PPARγ.
Mechanism of Action: PPARγ Agonism
Caption: Signaling pathway of 5-desethyl 5-carboxy pioglitazone via PPARγ activation.
Upon entering the cell, 5-desethyl 5-carboxy pioglitazone binds to and activates PPARγ. This ligand-receptor complex then forms a heterodimer with the retinoid X receptor (RXR).[2][7] This heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[7] This binding event modulates the transcription of genes involved in glucose and lipid metabolism, ultimately leading to enhanced insulin sensitivity.[2] Studies on pioglitazone and its other active metabolites have shown that they are full agonists of PPARγ.[8] While specific binding affinity and activation potency data for 5-desethyl 5-carboxy pioglitazone are not extensively reported, its structural similarity to other active metabolites suggests it contributes to the overall therapeutic efficacy of pioglitazone.
Analytical Methodology for Quantification
Accurate and sensitive quantification of 5-desethyl 5-carboxy pioglitazone in biological matrices is essential for pharmacokinetic and drug metabolism studies. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice for this purpose due to its high selectivity and sensitivity.
Experimental Protocol: UPLC-MS/MS Quantification in Human Plasma
The following is a representative, self-validating protocol for the quantification of 5-desethyl 5-carboxy pioglitazone in human plasma.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte).
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
UPLC System: A suitable UPLC system (e.g., Waters ACQUITY UPLC).
-
Column: A reverse-phase column suitable for polar compounds (e.g., a C18 column with polar end-capping).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 5500).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte (5-desethyl 5-carboxy pioglitazone): Precursor ion (Q1) m/z 373.1 → Product ion (Q3) [Specific fragment to be determined experimentally].
-
Internal Standard: [Specific transition for the chosen internal standard].
-
-
Optimization: Ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) must be optimized to achieve maximum sensitivity.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of 5-desethyl 5-carboxy pioglitazone into blank plasma.
-
Process the calibration standards and quality control samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Quantify the concentration of 5-desethyl 5-carboxy pioglitazone in the unknown samples using the regression equation from the calibration curve.
-
Analytical Workflow Diagram
Caption: Workflow for the UPLC-MS/MS quantification of the metabolite in plasma.
Conclusion
5-desethyl 5-carboxy pioglitazone is a key active metabolite of pioglitazone that contributes to the drug's overall therapeutic effect. Its distinct physicochemical properties, resulting from the introduction of a carboxylic acid group, influence its pharmacokinetic profile. As a PPARγ agonist, it plays a role in the modulation of glucose and lipid metabolism. The analytical methods outlined in this guide provide a framework for its accurate quantification in biological systems, which is fundamental for further research into its specific pharmacological contributions and clinical relevance. This in-depth technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the understanding of drug metabolism and developing improved therapeutic strategies for metabolic diseases.
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